Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
Description
Properties
CAS No. |
1426408-64-1 |
|---|---|
Molecular Formula |
C5H3NaO4 |
Molecular Weight |
150.06 g/mol |
IUPAC Name |
sodium;5-oxo-2H-furan-3-carboxylate |
InChI |
InChI=1S/C5H4O4.Na/c6-4-1-3(2-9-4)5(7)8;/h1H,2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
QOWVDPWYYKQDQO-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=CC(=O)O1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis from Malonic Esters via Haloacetylation and Ring Closure
This method is well-documented in patent literature and involves three main steps:
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| (i) Formation of Malonic Ester Salt | Reaction of malonic ester with a base (e.g., sodium methoxide) to form sodium malonate ester salt | Sodium methoxide in methanol or ethanol | Base deprotonates malonic ester forming enolate |
| (ii) Acetylation with Chloroacetic Ester | Reaction of malonate salt with chloroacetic ester (e.g., methyl or ethyl chloroacetate) | Performed in solvent, sometimes azeotropic drying is applied | Small catalytic amounts of water (0.8–5.0% by weight) accelerate reaction |
| (iii) Ring Closure | Treatment of intermediate with sodium or potassium alkoxide to induce cyclization | Sodium or potassium alkoxide (e.g., sodium methoxide) | Produces sodium 5-oxo-2,5-dihydrofuran-3-carboxylate |
This process avoids the isolation of solid intermediates, which is advantageous for industrial scale-up due to easier handling and fewer purification steps. The reaction can be performed batchwise or continuously, and azeotropic distillation with entraining agents like toluene or xylene is used to remove water after salt formation but before acetylation to optimize yields.
Use of Malonic Ester Potassium Salts and Chloroacetic Esters
An alternative reported method uses potassium salts of malonic esters as starting materials, reacting with chloroacetic esters in polar aprotic solvents such as dimethylformamide or dimethylacetamide. This method yields the hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic esters but involves expensive and difficult-to-remove solvents, making it less suitable for large-scale production. The ring closure step may involve transesterification, which can be minimized by using sterically hindered alkoxides like tert-butyl alkoxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate can undergo oxidation reactions, often forming carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
Mechanism of Action
The mechanism by which sodium 5-oxo-2,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituted Furan-3-carboxylate Derivatives
Structural analogues differ in substituents on the furan ring, influencing biological activity and physicochemical properties.
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate
- Structure: Substituted with 4-fluorophenyl and phenylamino groups at positions 2 and 4, respectively.
- Activity : Exhibits potent cytotoxicity against HEPG2 and MCF7 cancer cell lines (IC₅₀: 0.002 µM), outperforming reference drugs (IC₅₀: 0.007–0.005 µM) .
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic Acid
- Structure: Propanoic acid chain at position 3.
- Activity : Antifungal against Fusarium graminearum (MIC: 102.6 µM) .
- Comparison: The sodium carboxylate’s ionic nature may improve bioavailability compared to the neutral propanoic acid derivative.
Ethyl 5-acetyloxy-2,5-dimethyl-4-oxo-furan-3-carboxylate
Heterocyclic Analogues
Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Structure : Pyrrole ring instead of furan, with chloro-substituted aromatic groups.
- Synthesis: Prepared using Fe₃O₄@Nano-cellulose–OPO₃H catalyst (yield: ~85%), emphasizing eco-friendliness .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
Biological Activity
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its unique structure that allows it to interact with various biological targets. The compound functions as a ligand, binding to specific enzymes or receptors, which modulates their activity. This interaction can influence cellular pathways related to growth, apoptosis, and metabolism.
Chemical Reactions Involving the Compound
The compound can undergo several types of reactions:
- Oxidation : Often forms carboxylic acids.
- Reduction : Can be converted into alcohol derivatives.
- Substitution : Participates in reactions where functional groups are replaced under specific conditions.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . A study highlighted its effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxic effects against human cancer cells, suggesting potential applications in cancer therapy.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving RD cells (human rhabdomyosarcoma cells), treatment with this compound led to a dose-dependent decrease in cell viability. The survival rates were assessed using the MTT assay, demonstrating that higher concentrations of the compound significantly reduced cell survival rates compared to control groups .
| Concentration (μM) | Survival Rate (%) |
|---|---|
| 0 | 100 |
| 100 | 75 |
| 200 | 50 |
| 500 | 25 |
| 1000 | 10 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis
A comparative analysis with similar compounds revealed that this compound possesses unique features that enhance its solubility and reactivity. For example, while ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate also exhibits anticancer properties, sodium 5-oxo derivatives have been noted for their broader spectrum of biological activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies suggest that modifications to the molecular structure can significantly impact the biological activity of this compound. For instance:
- Substituents on the aniline ring : Variations in substituent position (ortho, meta, para) affect potency against specific viruses.
- Functional groups : The presence of different functional groups can enhance or reduce biological activity.
Q & A
Q. What are the optimal synthetic routes for Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via copper nanoparticle (Cu NP)-catalyzed reactions, as demonstrated in the formation of structurally similar 5-oxo-2,5-dihydrofuran-3-carboxylate derivatives. Key steps include:
- Cyclization of glyoxal derivatives under reflux with Cu NPs to form the dihydrofuran core .
- Subsequent carboxylation and sodium salt formation via alkaline hydrolysis.
Yield optimization requires precise control of temperature (70–90°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (5–10 mol% Cu NPs). Impurities such as unreacted starting materials or over-oxidized byproducts can be minimized by quenching reactions at 85–90% conversion .
Q. How is this compound characterized structurally?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. The compound’s sodium coordination and dihydrofuran ring geometry can be resolved with high-resolution data (d-spacing < 0.8 Å) .
- Spectroscopy : NMR (¹H/¹³C) confirms the absence of protonation at the carboxylate group (δ ~170–175 ppm for carbonyl carbons) .
- Mass spectrometry : ESI-MS in negative mode typically shows [M–Na]⁻ ions at m/z 140–142 .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?
Methodological Answer: Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can be addressed via:
- DFT calculations : Compare activation energies of proposed pathways (e.g., nucleophilic attack at C3 vs. C4 of the dihydrofuran ring) .
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .
- MD simulations : Assess stability of sodium coordination in aqueous vs. nonpolar solvents .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent screening : Use high-polarity solvents (e.g., DMSO/water) to enhance crystal lattice stability .
- Additives : Introduce trace ammonium salts to promote cation-π interactions with the aromatic dihydrofuran ring .
- Temperature gradients : Slow cooling (0.5°C/min) from saturation temperature reduces twinning defects .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
Methodological Answer:
- Enzyme inhibition assays : Test against serine hydrolases or oxidoreductases using fluorogenic substrates (e.g., 5-carboxyfluorescein derivatives) .
- Cellular uptake studies : Radiolabel the compound with ¹⁴C to track intracellular accumulation in cancer cell lines .
- SPR/BLI : Measure binding kinetics to immobilized proteins (e.g., albumin for pharmacokinetic profiling) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray data. For example, a mismatch in C=O bond length (NMR: 1.22 Å vs. XRD: 1.28 Å) may indicate dynamic disorder in the crystal .
- Temperature-dependent studies : Collect XRD data at 100 K to reduce thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Na⁺⋯O contacts) to explain packing anomalies .
Q. What statistical methods are recommended for analyzing bioactivity data across multiple studies?
Methodological Answer:
- Meta-analysis : Use random-effects models to account for variability in IC₅₀ values from antimicrobial assays .
- PCA : Identify clusters in SAR datasets (e.g., substituent effects on cytotoxicity) .
- ROC curves : Evaluate assay sensitivity/specificity when screening for enzyme inhibitors .
Applications in Drug Development
Q. What computational tools predict the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
Q. How can structural analogs of this compound enhance antimicrobial potency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
